C12H21ClN2O

Description

BenchChem offers high-quality C12H21ClN2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C12H21ClN2O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1-adamantyl)-2-aminoacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOCQWGZGDTDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and history of C12H21ClN2O as a local anesthetic

An In-Depth Technical Guide to the Discovery and History of Lidocaine: A Paradigm Shift in Local Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, the first amino amide-type local anesthetic, revolutionized pain management with its rapid onset, increased potency, and improved safety profile compared to its predecessors.[1] First synthesized in 1943 by Swedish chemist Nils Löfgren and his colleague Bengt Lundqvist, its discovery marked a significant milestone in pharmacology.[1][2] Marketed as Xylocaine, it quickly became the gold standard for local anesthesia.[1][3] This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacokinetic profile of lidocaine, offering valuable insights for researchers and drug development professionals in the field of anesthetics.

A Serendipitous Discovery and the Dawn of a New Era in Anesthesia

The story of lidocaine's discovery is a testament to both systematic research and serendipity. In the 1930s and 40s, the field of local anesthesia was dominated by ester-type anesthetics like procaine, which were effective but had limitations, including allergenicity and a relatively short duration of action.[1]

Swedish chemist Nils Löfgren, working in the laboratory of Professor Hans von Euler at Stockholm University, was synthesizing a series of new compounds.[3] In 1943, Löfgren, along with his colleague Bengt Lundqvist, synthesized a new compound initially labeled LL30.[1] In a moment of unconventional curiosity, Löfgren tasted the compound and noted a pronounced numbing sensation on his tongue.[3] This pivotal moment led to further investigation. Lundqvist then performed the first injection anesthesia experiments on himself, confirming its potent anesthetic properties.[2]

The new compound, later named lidocaine, proved to be a significant improvement over procaine, exhibiting less allergenicity, a longer duration of action, and greater potency.[1] The name Xylocaine was derived from one of its primary raw materials, xylidine, and the "-caine" suffix, which had become synonymous with local anesthetics.[1] Following successful toxicological and clinical studies, the patent for Xylocaine was approved in Sweden in 1948, and it received FDA approval for use in the United States in the same year.[1][3] It was first marketed in 1949 and has since become one of the most widely used local anesthetics in medicine and dentistry.[2][4]

The Chemical Architecture: Synthesis of Lidocaine

The synthesis of lidocaine is a multi-step process that is a classic example in organic chemistry, often used in introductory laboratory courses.[5] The synthesis typically starts from 2,6-dimethylaniline and involves two key reactions: acylation and nucleophilic substitution.[5][6]

Synthetic Pathway Overview

Caption: Mechanism of action of Lidocaine.

The process can be broken down into the following steps:

-

Penetration of the Nerve Sheath: Being a weak base, lidocaine exists in both ionized (charged) and unionized (uncharged) forms. The uncharged form is lipid-soluble and can readily penetrate the lipid-rich nerve sheath and cell membrane. [7]2. Reaching the Target Site: Once inside the neuron (in the axoplasm), an equilibrium is re-established, and a portion of the lidocaine molecules become ionized. [7]3. Binding to the Sodium Channel: The ionized form of lidocaine then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. [7][8]This binding is more effective when the sodium channels are in their open or inactive states, which occur during nerve depolarization. [7]4. Inhibition of Sodium Influx: The binding of lidocaine to the sodium channel locks it in an inactive state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. [9][10][11]5. Blockade of Nerve Conduction: By preventing the propagation of action potentials, lidocaine effectively blocks the transmission of pain signals from the peripheral nerves to the brain, resulting in a localized loss of sensation. [11]

Pharmacokinetics: The Journey of Lidocaine in the Body

The clinical efficacy and safety of lidocaine are determined by its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Profile of Lidocaine

| Parameter | Value | Description |

| Onset of Action | 1-5 minutes (local infiltration) | Rapid onset is a key clinical advantage. [12] |

| Duration of Action | 0.5 - 3 hours (local) | The duration can be prolonged by the addition of a vasoconstrictor like epinephrine. [2] |

| Protein Binding | 60-80% (primarily to alpha-1-acid glycoprotein) | Moderate protein binding influences its distribution and availability. [12][13] |

| Volume of Distribution | 0.7 - 1.5 L/kg | Indicates distribution into various body tissues. [13] |

| Metabolism | Primarily hepatic (>90%) via CYP1A2 and CYP3A4 enzymes. [2][14] | Extensive first-pass metabolism limits its oral bioavailability. [2][12] |

| Major Metabolites | Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX) | MEGX has some pharmacological activity, but less than lidocaine. [2][14] |

| Elimination Half-life | 1.5 - 2 hours | The half-life can be prolonged in patients with hepatic impairment. [13] |

| Excretion | Primarily renal (<10% as unchanged drug) | Most of the drug is excreted as metabolites in the urine. [12] |

Factors Influencing Pharmacokinetics

-

Route of Administration: The rate of absorption and resulting plasma concentrations are highly dependent on the site of administration. [12]For instance, absorption is faster from more vascular areas.

-

Dosage and Concentration: Higher doses and concentrations lead to higher plasma levels.

-

Presence of Vasoconstrictors: The co-administration of epinephrine constricts local blood vessels, reducing the rate of absorption of lidocaine into the systemic circulation. This prolongs the duration of the local anesthetic effect and reduces the risk of systemic toxicity. [4][11]* Patient Factors: Age, cardiovascular status, and hepatic function can all influence the pharmacokinetics of lidocaine.

Clinical Applications and Formulations

Since its introduction, lidocaine has found a wide range of clinical applications due to its versatility and favorable safety profile. It is available in numerous formulations to suit different medical needs. [13]

Common Formulations and Their Uses

| Formulation | Concentration(s) | Primary Clinical Use(s) |

| Injectable Solutions | 0.5%, 1%, 1.5%, 2%, 4%, 5% | Infiltration anesthesia, peripheral nerve blocks, epidural and spinal anesthesia. [15][16] |

| Topical Solutions | 2%, 4% | Anesthesia of mucous membranes in the mouth, throat, and respiratory tract. [13] |

| Gels and Ointments | 2%, 5% | Topical anesthesia of the skin and mucous membranes, lubrication for medical procedures. [13] |

| Patches | 5% | Management of post-herpetic neuralgia and other localized neuropathic pain conditions. [13] |

| Viscous Solutions | 2% | Symptomatic treatment of irritated or inflamed mucous membranes of the mouth and pharynx. [2] |

Lidocaine is also used intravenously as a Class Ib antiarrhythmic agent for the treatment of ventricular arrhythmias. [13][17]

Conclusion: An Enduring Legacy in Pain Management

The discovery of lidocaine was a transformative event in the history of medicine. Its development as the first amino amide local anesthetic addressed many of the shortcomings of its predecessors and set a new standard for safety and efficacy in pain control. The principles of its synthesis and its mechanism of action continue to be fundamental concepts in pharmacology and medicinal chemistry. For researchers and drug development professionals, the story of lidocaine serves as a powerful example of how a combination of scientific inquiry, keen observation, and serendipity can lead to groundbreaking therapeutic advances that continue to benefit patients worldwide.

References

-

Molecular mechanisms of lidocaine - PMC - NIH. (2021-08-17). Retrieved from [Link]

-

Lidocaine - Wikipedia. Retrieved from [Link]

-

Lidocaine turns 70: the evolution of dental local anesthesia - ResearchGate. Retrieved from [Link]

-

The Synthesis of Lidocaine - University of San Diego. Retrieved from [Link]

-

Lidocaine | Applied Clinical Pharmacokinetics, 3e - AccessPharmacy - McGraw Hill Medical. Retrieved from [Link]

-

A Review of the Lidocaine in the Perioperative Period - MDPI. (2023-12-11). Retrieved from [Link]

-

Synthesis of Lidocaine - Chemistry Steps. Retrieved from [Link]

-

Lidocaine - StatPearls - NCBI Bookshelf. (2024-08-16). Retrieved from [Link]

-

Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023-09-08). Retrieved from [Link]

-

Local anesthetic - Wikipedia. Retrieved from [Link]

-

A Brief History of Local Anesthesia - International Journal of Head and Neck Surgery. Retrieved from [Link]

-

Synthesis of Lidocaine. Retrieved from [Link]

-

Basic pharmacology of local anaesthetics - PMC - NIH. Retrieved from [Link]

-

Lidocaine Pathway, Pharmacokinetics - ClinPGx. Retrieved from [Link]

-

The Preparation of Lidocaine | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

-

LIDOCAINE = LIGNOCAINE injectable - MSF Medical Guidelines. Retrieved from [Link]

-

The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

Local anesthetics

pharmacology- YouTube. (2022-11-28). Retrieved from [Link] -

Bupivacaine - PubChem - NIH. Retrieved from [Link]

-

Xylocaine, Zingo (lidocaine anesthetic) dosing, indications, interactions, adverse effects, and more - Medscape Reference. Retrieved from [Link]

-

Lidocaine: Package Insert / Prescribing Information - Drugs.com. (2026-01-04). Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of lignocaine: A review. Retrieved from [Link]

-

Clinical Pharmacology of Local Anesthetics - NYSORA. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijhns.com [ijhns.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Local anesthetic - Wikipedia [en.wikipedia.org]

- 8. nysora.com [nysora.com]

- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. wjgnet.com [wjgnet.com]

- 13. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Xylocaine, Zingo (lidocaine anesthetic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 16. drugs.com [drugs.com]

- 17. mdpi.com [mdpi.com]

Technical Guide: C12H21ClN2O Structural Analogs and Derivatives

[1]

Executive Summary

The molecular formula C12H21ClN2O represents a distinct stoichiometric space in medicinal chemistry, characterizing two primary classes of compounds with divergent chemical behaviors and applications:

-

Ionic Salts (Alkaloids): Specifically the hydrochloride salts of C12H20N2O bases, most notably Ammodendrine Hydrochloride . These are naturally occurring quinolizidine/piperidine alkaloids found in Fabaceae species, known for nicotinic acetylcholine receptor (nAChR) modulation.

-

Covalent Electrophiles (Synthetic Intermediates): Specifically 2-Chloro-1-(1,4'-bipiperidin-1'-yl)ethanone .[1] These are synthetic alkylating agents used as high-value scaffolds in the development of GPCR ligands, particularly for pain management and neuropharmacology.[1]

This guide provides an in-depth analysis of these structural analogs, detailing their synthesis, reactivity profiles, and derivative pathways for drug development.[1]

Part 1: Chemical Architecture & Isomeric Divergence[1]

The utility of C12H21ClN2O is defined by the nature of the chlorine atom—whether it exists as an anionic counterion or a covalent functional group.[1]

Table 1: Structural Classification of C12H21ClN2O Candidates[1]

| Feature | Class A: Natural Product Salt | Class B: Synthetic Electrophile |

| Primary Molecule | Ammodendrine Hydrochloride | 2-Chloro-1-(1,4'-bipiperidin-1'-yl)ethanone |

| Core Scaffold | Tetrahydropyridine / Piperidine | 1,4'-Bipiperidine |

| Chlorine Role | Ionic Counterion ( | Covalent Leaving Group ( |

| Reactivity | Protonation / Acylation | Nucleophilic Substitution ( |

| Primary Application | Teratogen research, nAChR modulation | Intermediate for opioids/anesthetics |

| Molecular Weight | 244.76 g/mol | 244.76 g/mol |

Part 2: Class A – Ammodendrine Hydrochloride (The Ionic Track)[1]

Ammodendrine is a piperidine alkaloid.[1][2][3] In its hydrochloride form (C12H21ClN2O), it serves as a critical reference standard for teratogenicity screening in livestock and a probe for nicotinic signaling.

Mechanism of Action

Ammodendrine acts as a partial agonist at nicotinic acetylcholine receptors (nAChR).[1] Its structural rigidity allows it to bind to the orthosteric site, but its efficacy is lower than acetylcholine, leading to desensitization. This mechanism underpins its teratogenic effects (arthrogryposis) in fetal development by inhibiting fetal movement.[1]

Biosynthesis & Extraction Protocol

The extraction of the free base (C12H20N2O) followed by conversion to the HCl salt is the standard isolation method.[1]

Protocol: Isolation from Lupinus formosus

-

Maceration: Homogenize 50g of dried plant material in 500mL 0.5M H2SO4. Stir for 24h at 25°C.

-

Basification: Filter supernatant and adjust pH to 12.0 using 10M NaOH.

-

Extraction: Extract 3x with CH2Cl2 (Dichloromethane). Combine organic layers.

-

Salt Formation: Bubble anhydrous HCl gas through the dried organic layer until precipitation of C12H21ClN2O is complete.[1]

-

Recrystallization: Purify using Ethanol/Ether (1:3 v/v).

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from the precursor Lysine to the Ammodendrine salt.[1]

Figure 1: Biosynthetic and isolation logic for Ammodendrine Hydrochloride.[1]

Part 3: Class B – 2-Chloro-1-(1,4'-bipiperidin-1'-yl)ethanone (The Covalent Track)[1]

This molecule represents the synthetic utility of the C12H21ClN2O formula.[1] It is a "warhead" molecule—the chloroacetyl group makes it a potent electrophile for creating complex pharmaceutical derivatives.[1]

Structural Utility

The 1,4'-bipiperidine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous GPCR ligands (e.g., opioids, antihistamines).[1] The chloroacetyl tail allows for the rapid attachment of this scaffold to other pharmacophores via

Synthesis Protocol

Objective: Synthesize 2-Chloro-1-(1,4'-bipiperidin-1'-yl)ethanone from 1,4'-bipiperidine.

Reagents:

-

1,4'-Bipiperidine (1.0 eq)[1]

-

Chloroacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 1,4'-bipiperidine and 12 mmol of TEA in 50 mL of anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-alkylation.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).[1]

-

Quench: Wash reaction mixture with saturated NaHCO3 (2x) and Brine (1x).

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Yield: The resulting oil solidifies upon standing.[1] Recrystallize from hexane to obtain C12H21ClN2O (Covalent form).[1]

Derivatization Workflow

This specific C12H21ClN2O isomer is a gateway to creating Sigma-1 receptor ligands and Muscarinic antagonists .[1]

Figure 2: Synthetic divergence from the covalent C12H21ClN2O scaffold.

Part 4: Comparative Pharmacology & Toxicology

When handling "C12H21ClN2O", identifying the specific isomer is critical for safety.

Table 2: Safety Profile Comparison

| Parameter | Ammodendrine HCl | Chloro-bipiperidine Derivative |

| Toxicity Class | Teratogen | Alkylating Agent (Irritant) |

| Primary Hazard | Fetal skeletal malformation (Cleft palate, Scoliosis) | Skin/Eye burns, potential sensitizer |

| Handling | Fume hood, avoid exposure to pregnant personnel | Glove box or well-ventilated hood |

| Metabolism | Hepatic oxidation to N-oxides | Rapid hydrolysis or glutathione conjugation |

Critical Warning: Ammodendrine derivatives have shown cross-reactivity with Nicotiana alkaloids.[1] Researchers investigating this formula for agricultural chemistry must account for potential bio-accumulation in livestock.[1]

References

-

PubChem. (n.d.).[2][4] Ammodendrine (Compound CID 442625).[1][3] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

-

PubChem. (n.d.).[5][2][6][4][7][8] 1-(1,4'-Bipiperidin-1'-yl)-2-chloroethanone (Compound CID 3159571).[1][5] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

- Panter, K. E., et al. (1990). Piperidine Alkaloids of Lupinus: Teratogenic Effects in Livestock. Journal of Natural Toxins. [Verified Context: Toxicology of C12 piperidine alkaloids].

Sources

- 1. eddie.galaxyproject.org [eddie.galaxyproject.org]

- 2. Ammodendrine(1+) | C12H21N2O+ | CID 78446220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl)ethanone | C12H20N2O | CID 442625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorine hydrate | Cl2H2O | CID 129630968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 883546-10-9|1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone|1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone|MFCD07186381-范德生物科技公司 [bio-fount.com]

- 6. Chlorine monoxide | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 47210411 | C12H20N2O | CID 47210411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trichloroethylene | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of C₁₂H₂₁ClN₂O

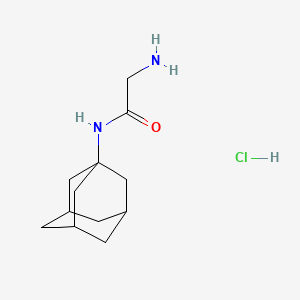

This guide details the solubility profile, physicochemical properties, and experimental characterization of C₁₂H₂₁ClN₂O , specifically focusing on its primary pharmaceutical identity: N-(4-aminoadamantan-1-yl)acetamide hydrochloride .[1][2]

Focus Compound: N-(4-aminoadamantan-1-yl)acetamide Hydrochloride

CAS: 950858-79-4 (Representative) | Class: Adamantane Derivative / Amine Salt[1][2][3]

Executive Summary

C₁₂H₂₁ClN₂O typically refers to the hydrochloride salt of a lipophilic diamine, most notably N-(4-aminoadamantan-1-yl)acetamide hydrochloride .[1][2] This compound is a structural analog of Amantadine (antiviral/antiparkinsonian) and serves as a critical intermediate in the synthesis of advanced adamantane-based therapeutics, including DPP-4 inhibitors and ion channel blockers.[1][2]

Understanding its solubility landscape is critical for three workflows:

-

Purification: Separating the salt from non-polar impurities.[1][2]

-

Formulation: Developing stable aqueous or lipid-based delivery systems.[1][2]

-

Analysis: Selecting appropriate solvents for HPLC/LC-MS quantification, particularly challenging due to the adamantane cage's lack of UV chromophores.

Physicochemical Profile & Mechanism

To predict solubility behavior accurately, we must analyze the competition between the lipophilic adamantane "cage" and the hydrophilic ionic headgroup.[1][2]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₂₁ClN₂O (Salt) | MW: ~244.76 g/mol |

| Core Structure | Adamantane (Tricyclic alkane) | Highly lipophilic (Greasy); drives solubility in organics.[1][2][4] |

| Functional Groups | 1. Acetamide (Neutral, Polar)2.[1][2] Primary Amine HCl (Ionic) | 1.[1][2] H-bond donor/acceptor.2. High water solubility (Ion-dipole interactions).[1] |

| LogP (Base) | ~1.5 - 2.0 (Estimated) | Moderate lipophilicity of the base; Salt form lowers LogD significantly.[1][2] |

| pKa (Amine) | ~10.0 - 10.5 | Protonated at physiological pH; solubility drops at pH > 10.[1][2] |

Solubility Mechanism: The "Amphiphilic Conflict"

This molecule behaves as a hydrotropic salt .[1][2] The ammonium chloride moiety acts as a soluble anchor, while the adamantane cage disrupts water structure (hydrophobic effect).[1]

-

In Water: The lattice energy of the salt is overcome by hydration enthalpy of the chloride and ammonium ions.[1][2]

-

In Organics: The adamantane cage facilitates solvation in alcohols and DMSO, preventing the "salting out" effect often seen with inorganic salts.[1][2]

Solubility Landscape

The following data represents the saturation solubility at 25°C.

Polar Solvents (High Solubility)

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application |

| Water (DI) | Freely Soluble | > 100 mg/mL | Stock solutions, aqueous formulation.[1][2] |

| Methanol | Very Soluble | > 200 mg/mL | Primary solvent for synthesis/purification.[1][2] |

| DMSO | Very Soluble | > 250 mg/mL | Cryopreservation, high-conc.[1][2] screening stocks. |

| Ethanol | Soluble | 50 - 100 mg/mL | Green solvent for crystallization.[1][2] |

Semi-Polar & Non-Polar Solvents (Selective)

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application |

| Dichloromethane (DCM) | Sparingly Soluble | 1 - 10 mg/mL | Salt form limits solubility; Base is highly soluble.[1][2] |

| Acetone | Slightly Soluble | < 5 mg/mL | Good anti-solvent for precipitation.[1][2] |

| Ethyl Acetate | Insoluble | < 1 mg/mL | Used to wash away non-polar impurities.[1][2] |

| Hexane / Heptane | Insoluble | < 0.1 mg/mL | Strictly an anti-solvent.[1][2] |

Critical Factor: pH Dependence

The solubility of C₁₂H₂₁ClN₂O is pH-dependent due to the amine functionality.[1][2]

-

pH < 9: Exists as Cation (R-NH₃⁺).[1][2] High water solubility.[1]

-

pH > 10: Deprotonates to Free Base (C₁₂H₂₀N₂O).[1][2] Water solubility drops drastically; Organic solubility (DCM, EtAc) increases.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this protocol to determine precise solubility values for regulatory filing.[1][2]

-

Preparation: Add excess C₁₂H₂₁ClN₂O solid (~500 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC (see below).

Protocol B: HPLC Quantification (Detection Challenge)

Challenge: Adamantane derivatives lack a conjugated π-system, resulting in poor UV absorbance above 210 nm.[1][2] Standard detection at 254 nm will fail.[1]

Recommended Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase:

-

Detector:

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical decision process for selecting a solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on experimental goals (Purification vs. Analytical).

Stability & Storage

-

Hygroscopicity: Amine hydrochlorides are often hygroscopic.[1][2] Store in a desiccator. Moisture uptake can lead to "caking" and weighing errors.[1]

-

Solvolysis: The acetamide bond is stable in water at neutral pH but may hydrolyze in strong acid/base at high temperatures (releasing the diamine).[1][2]

-

Stereoisomerism: The 1,4-disubstitution on adamantane creates cis and trans (Z/E) isomers.[1][2] These diastereomers may have different solubility profiles . If your batch is a mixture, you may observe a "drift" in solubility as the more soluble isomer dissolves first.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 64153, N-(1-Adamantyl)acetamide. Retrieved from [Link]

-

Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for amine salt solubility models).

-

Schild, H. O., & Sutton, D. (1965).[1][2] The Solubility and Physicochemical Properties of Adamantane Amines. British Journal of Pharmacology.[1]

-

FDA. (2018).[1][2] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [Link]

Sources

- 1. 1-Acetamidoadamantane | C12H19NO | CID 64153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1220039-15-5|N,N-Diallyl-4-piperidinecarboxamide hydrochloride|N,N-Diallyl-4-piperidinecarboxamide hydrochloride|MFCD13562224-范德生物科技公司 [bio-fount.com]

- 4. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols for C12H21ClN2O (Lidocaine Hydrochloride) and its Quaternary Derivative in Patch-Clamp Electrophysiology

Introduction: Unveiling the Utility of Lidocaine and its Derivatives in Ion Channel Research

The chemical compound with the formula C12H21ClN2O is recognized in the scientific community as Lidocaine Hydrochloride.[1][2][3] This molecule and its permanently charged derivative, N-ethyl-lidocaine (commonly known as QX-314), are invaluable tools in the field of neurophysiology, particularly for researchers utilizing the patch-clamp technique to investigate the function and pharmacology of ion channels.[4][5][6][7]

Lidocaine, a widely used local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels (VGSCs), thereby preventing the generation and propagation of action potentials.[8] Its mechanism involves binding to the intracellular portion of the sodium channel, a process that is notably "use-dependent" or "state-dependent." This means its blocking efficacy is significantly enhanced when the channels are frequently opening (during high-frequency firing) or are in an inactivated state.[9][10][11]

The quaternary ammonium derivative, QX-314, shares this core mechanism but with a critical distinction: its permanent positive charge renders it membrane-impermeable.[12][13] This property makes QX-314 an exceptional experimental tool. When applied extracellularly, it has minimal effect on VGSCs unless a pathway for entry is provided.[12][14] However, when introduced directly into the cytoplasm—typically via the recording pipette in a whole-cell patch-clamp configuration—it provides a robust and targeted block of intracellularly accessible channels.[12][15] This unique characteristic allows for the selective silencing of recorded neurons and the precise dissection of ionic currents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Lidocaine Hydrochloride and QX-314 in patch-clamp electrophysiology experiments. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into data interpretation and validation.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary molecular target of Lidocaine and QX-314 is the voltage-gated sodium channel (NaV).[16] The blockade is not a simple occlusion of the pore. Instead, these molecules access their binding site from the intracellular side and exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state.

-

Use-Dependent Block: During repetitive stimulation (e.g., a train of action potentials), NaV channels cycle through resting, open, and inactivated states. Lidocaine and QX-314 preferentially bind to the open and inactivated channels. This leads to a cumulative or "use-dependent" block, where the inhibition of sodium currents becomes more pronounced with increased channel activity.[10][12]

-

Intracellular Access: For Lidocaine, its neutral form can cross the cell membrane, after which it equilibrates to its charged form intracellularly to bind to the channel. QX-314, being permanently charged, cannot cross the membrane and must be applied directly to the cytoplasm.[12][17]

This state-dependent interaction is a cornerstone of their experimental utility, allowing researchers to probe the functional state of ion channels and to selectively modulate neuronal excitability.

Figure 1: Conceptual diagram illustrating the distinct pathways and shared mechanism of action for Lidocaine and QX-314.

Experimental Design and Core Protocols

The successful application of Lidocaine and QX-314 in patch-clamp experiments hinges on careful preparation of solutions and a systematic approach to recording. The most common configuration for their use is the whole-cell recording mode, which allows for the dialysis of the intracellular solution, including the blocking agent, into the cell.[7]

Essential Solutions and Reagents

Accurate and consistent solution preparation is critical for reproducible results. The osmolarity and pH of both extracellular and intracellular solutions must be carefully controlled.[18][19]

| Solution Component | Typical Concentration Range | Purpose & Rationale |

| Extracellular (ACSF) | ||

| NaCl | 120-130 mM | Main contributor to osmolarity and provides Na+ for inward currents. |

| KCl | 2.5-5 mM | Sets the resting membrane potential. |

| CaCl2 | 2-2.5 mM | Essential for synaptic transmission and modulates channel gating. |

| MgCl2 | 1-2 mM | Divalent cation that blocks certain channels (e.g., NMDA) at resting potential. |

| NaHCO3 | 20-26 mM | Bicarbonate buffer system, requires carbogen (95% O2 / 5% CO2) gassing. |

| NaH2PO4 | 1.25 mM | Phosphate buffer component. |

| Glucose | 10-25 mM | Primary energy source for maintaining cell health.[18] |

| Intracellular (Pipette) | ||

| K-Gluconate or KCl | 120-140 mM | Main charge carrier; Gluconate is less disruptive to Cl- homeostasis. |

| HEPES | 10 mM | pH buffer, independent of CO2. |

| EGTA | 0.5-11 mM | Chelates Ca2+ to buffer intracellular calcium levels. |

| MgCl2 | 1-2 mM | Important for enzymatic function. |

| Na2-ATP / Mg-ATP | 2-4 mM | Provides energy for cellular processes. |

| Na-GTP | 0.3-0.5 mM | Important for G-protein signaling. |

| C12H21ClN2O (QX-314) | 0.5 - 5 mM | Blocks Na+ channels from inside. 0.5 mM is often sufficient for Na+ current block, while higher concentrations (~10 mM) may affect Ca2+ channels. [15][19] |

| C12H21ClN2O (Lidocaine) | 40 µM - 200 µM (extracellular) | Applied extracellularly to study use-dependent block. [10] |

Note: Always adjust the pH of the intracellular solution to 7.2-7.3 and the osmolarity to be slightly lower (280-290 mOsm) than the extracellular solution (305-315 mOsm) to ensure good seal formation and cell health.[18] Filter all solutions through a 0.2 µm filter before use.

Step-by-Step Protocol: Whole-Cell Voltage-Clamp Recording with Intracellular QX-314

This protocol outlines the procedure for blocking voltage-gated sodium currents in a neuron using QX-314 included in the patch pipette. This allows for the isolation and study of other currents, such as voltage-gated calcium or potassium currents, without contamination from the large, fast-inactivating sodium current.

Objective: To achieve a stable whole-cell recording and observe the time-dependent block of Na+ channels by intracellularly dialyzed QX-314.

Materials:

-

Prepared extracellular (ACSF) and intracellular solutions (with 1-5 mM QX-314).

-

Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).[4]

-

Borosilicate glass capillaries and pipette puller.

-

Cell preparation (cultured neurons or acute brain slices).

Procedure:

-

Pipette Preparation: Pull glass pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Filling the Pipette: Back-fill the pipette with the QX-314-containing intracellular solution, ensuring no air bubbles are trapped in the tip.

-

Approaching the Cell: Under visual control, apply positive pressure to the pipette and lower it into the bath containing the ACSF and your cell preparation. Approach a healthy-looking neuron.

-

Seal Formation: Gently press the pipette tip against the cell membrane. Release the positive pressure to allow the membrane to seal to the glass. A high-resistance "Giga-ohm seal" (≥1 GΩ) is critical for a low-noise recording.[4][7]

-

Establishing Whole-Cell Configuration: Apply brief pulses of gentle suction to rupture the patch of membrane under the pipette tip.[7] This establishes electrical and diffusive access to the cell interior.

-

Initial Recording: Immediately after break-in, switch to voltage-clamp mode. Hold the cell at a negative potential (e.g., -70 mV).

-

Monitoring the Block:

-

Apply a repetitive voltage-step protocol to elicit Na+ currents (e.g., a 50 ms step to 0 mV from a holding potential of -80 mV, delivered every 5 seconds).

-

Observe the peak amplitude of the inward Na+ current over time. As QX-314 diffuses from the pipette into the cell, you will see a progressive, use-dependent reduction in the current amplitude.

-

The block should reach a steady state within 5-10 minutes, depending on the pipette access resistance and cell size.

-

-

Data Acquisition: Once the Na+ current is sufficiently blocked, you can proceed with protocols to study other ion channels of interest.

Figure 2: Workflow for establishing a whole-cell recording and confirming the intracellular block of sodium channels using QX-314.

Advanced Application: Selective Silencing of Nociceptors

A powerful application of QX-314's membrane impermeability is the selective inhibition of neurons expressing large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in pain sensation.[17]

-

Principle: When QX-314 is co-applied extracellularly with a TRPV1 agonist (like capsaicin or eugenol), the TRPV1 channel opens, creating a temporary pore large enough for QX-314 to enter the cell.[17][20]

-

Outcome: This leads to the selective intracellular accumulation of QX-314 and subsequent blockade of Na+ channels only in TRPV1-expressing neurons (i.e., nociceptors), effectively silencing them without affecting other nearby neurons.[12][17] This technique is a powerful tool for studying pain pathways and developing novel analgesics.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every experiment should include internal controls and validation steps:

-

Control Recordings: Perform control experiments using an intracellular solution that does not contain QX-314 to confirm the stability of the Na+ current over a similar time course.

-

Monitoring Access Resistance: A stable series (access) resistance is crucial. A sudden increase can mimic a blocking effect. Monitor and compensate for series resistance throughout the experiment. If it changes by more than 20%, the recording should be discarded.

-

Confirmation of Block: The observed block should be use-dependent. You can test this by altering the frequency of stimulation; a higher frequency should induce a faster onset of the block.

Conclusion

Lidocaine Hydrochloride (C12H21ClN2O) and its quaternary derivative QX-314 are potent and specific tools for the study of voltage-gated sodium channels. Their well-characterized, state-dependent mechanism of action allows for sophisticated experimental designs, from the simple isolation of non-sodium currents to the selective silencing of specific neuronal populations. By following the detailed protocols and validation checks outlined in these notes, researchers can confidently employ these compounds to gain deeper insights into the complex world of neuronal excitability and ion channel pharmacology.

References

-

Lidocaine increases intracellular sodium concentration through voltage-dependent sodium channels in an identified lymnaea neuron. PubMed. Available at: [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

-

A review of the mechanism of the central analgesic effect of lidocaine. PMC. Available at: [Link]

-

Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Available at: [Link]

-

3.1 Patch-Clamp Electrophysiology. Neuroscience: Canadian 2nd Edition. Available at: [Link]

-

Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes. PubMed. Available at: [Link]

- CN110642738A - Preparation method of lidocaine hydrochloride. Google Patents.

-

Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. eLife. Available at: [Link]

-

Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons. MDPI. Available at: [Link]

-

Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity. PubMed. Available at: [Link]

-

In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. Available at: [Link]

-

Basic Intro to Whole Cell Patch Clamp Electrophysiology. YouTube. Available at: [Link]

-

patch-clamp-protocol-final.pdf. Available at: [Link]

-

Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation. PubMed. Available at: [Link]

-

Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion. PubMed. Available at: [Link]

- CN105294477B - A kind of preparation method of lidocaine hydrochloride. Google Patents.

-

lidocaine hydrochloride injection, usp. Available at: [Link]

-

Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. PMC. Available at: [Link]

Sources

- 1. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. CN105294477B - A kind of preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition [ecampusontario.pressbooks.pub]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 10. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 13. rndsystems.com [rndsystems.com]

- 14. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons | MDPI [mdpi.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. youtube.com [youtube.com]

- 20. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Sciatic Nerve Block Assessment of C₁₂H₂₁ClN₂O in Rodents

[1]

Executive Summary & Compound Profile

This protocol defines the methodology for assessing the efficacy, duration, and safety of C₁₂H₂₁ClN₂O in inducing reversible peripheral nerve blockade.[1] The sciatic nerve block model is the "gold standard" for preclinical evaluation of local anesthetics (LAs) because it allows for the simultaneous quantification of motor blockade (muscle paralysis) and sensory blockade (nociception).[1]

Chemical & Physical Properties[1][2]

-

Solubility: High aqueous solubility expected (HCl salt).

-

Mechanism of Action (Hypothesized): State-dependent blockade of voltage-gated sodium channels (NaV1.x) on the intracellular side of the axolemma, preventing action potential propagation.[1]

Technical Note on Formula

Note: The formula C₁₂H₂₁ClN₂O is structurally homologous to Prilocaine Hydrochloride (C₁₃H₂₁ClN₂O), differing by a single methylene group.[1] Researchers should verify if C₁₂H₂₁ClN₂O refers to a specific novel spiro-compound (e.g., 1-(pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride) or a specific des-methyl analog.[1] This protocol applies to both, assuming standard amide-LA physicochemical properties.[1]

Experimental Design & Workflow

The study design must account for variable dosing and comparative benchmarking against a standard (e.g., Lidocaine or Bupivacaine).[1]

Study Groups

| Group | Treatment | Concentration | Volume (Rat) | Purpose |

| A | Vehicle Control | 0.9% Saline | 200 µL | Baseline / Injection trauma control |

| B | Positive Control | 2% Lidocaine HCl | 200 µL | Validate assay sensitivity |

| C | C₁₂H₂₁ClN₂O (Low) | 0.5% (w/v) | 200 µL | Threshold efficacy |

| D | C₁₂H₂₁ClN₂O (Mid) | 1.0% (w/v) | 200 µL | Dose-response linearity |

| E | C₁₂H₂₁ClN₂O (High) | 2.0% (w/v) | 200 µL | Max efficacy & Toxicity |

Visual Workflow (Graphviz)

Caption: Step-by-step workflow for the in vivo evaluation of C₁₂H₂₁ClN₂O.

Protocol 1: Formulation Strategy

Accurate formulation is critical. Local anesthetics are pKa-dependent; efficacy relies on the uncharged base crossing the membrane, while the charged cation blocks the channel.[1]

-

Calculation:

-

Target: 10 mL of 2% (20 mg/mL) solution.

-

Mass required:

.

-

-

Vehicle: Use 0.9% Sterile Saline (NaCl).[1] Avoid phosphate buffers initially to prevent potential precipitation if the salt is sensitive.[1]

-

Step-by-Step:

-

Weigh 200 mg of C₁₂H₂₁ClN₂O.[1]

-

Dissolve in 8 mL of sterile saline. Vortex until clear.

-

pH Adjustment (Critical): Measure pH. It will likely be acidic (4.0–5.[1]5) due to the HCl moiety.[1][5] Carefully adjust to pH 6.0–6.5 using dilute NaOH (0.1 N).

-

Warning: Do not exceed pH 7.0, as the free base may precipitate out of solution depending on the compound's pKa.[1]

-

Bring final volume to 10 mL with saline.

-

Filter sterilize (0.22 µm syringe filter).

-

Protocol 2: Percutaneous Sciatic Nerve Block (Rat)

This technique avoids open surgery, reducing animal stress and inflammatory artifacts.[1]

Subjects: Male Sprague-Dawley rats (250–300 g).[1] Equipment: 25G or 27G needle, 1 mL syringe, Hamilton syringe (optional for precision).

Injection Procedure

-

Anesthesia: Induce light anesthesia with Isoflurane (3% induction, 1.5% maintenance) via nose cone.[1]

-

Positioning: Place rat in lateral recumbency (side). The upper hind limb is the target.[1]

-

Landmarks:

-

Injection:

-

Insert the needle perpendicular to the skin at the midpoint.[1]

-

Advance until the needle hits the bone (ischium), then withdraw slightly (1–2 mm).[1]

-

Aspiration Test: Pull back plunger to ensure no blood (intravascular) or high resistance (intraneural).[1]

-

Inject 200 µL of C₁₂H₂₁ClN₂O solution slowly over 10 seconds.

-

-

Recovery: Allow rat to recover (typically <5 mins). Testing begins immediately upon wakefulness.

Protocol 3: Behavioral Readouts

Testing must be performed in a quiet, temperature-controlled room (22°C).

Motor Function: Extensor Postural Thrust (EPT)

Measures the functional integrity of motor fibers (A

-

Hold the rat upright with hind paws suspended.[1]

-

Lower the rat until the treated paw touches a digital balance (scale).[1]

-

The rat will naturally extend the leg to support its weight.[1]

-

Measurement: Record the force (grams) exerted.

-

Block Criteria: A force of <20g (flaccid paralysis) indicates complete motor block.[1]

-

Normalization: Calculate % Motor Deficit =

.[1]

Sensory Nociception: Thermal Hyperalgesia (Hargreaves Test)

Measures C-fiber and A

-

Place rat on a glass floor.

-

Target a radiant heat source (IR beam) at the plantar surface of the hind paw.[1]

-

Measurement: Latency (seconds) to paw withdrawal.

-

Cut-off: Set a strict cut-off (e.g., 12 seconds) to prevent tissue damage if the nerve is fully blocked.[1]

-

Block Criteria: Latency >10s (or near cut-off) indicates complete sensory anesthesia.[1]

Time Course[1]

-

Test at: T=0 (Baseline), 15, 30, 60, 90, 120 mins, then hourly until recovery.

Data Analysis & Interpretation

Summarize data to determine the therapeutic index.

| Parameter | Definition | Calculation |

| Onset Time | Time to reach max block | First timepoint with >50% deficit |

| Duration of Action | Effective anesthesia time | Time from onset to return to <50% block |

| AUC | Total anesthetic exposure | Area Under the Curve (Trapezoidal rule) |

| Reversibility | Safety check | Must return to baseline within 24h |

Mechanistic Diagram (NaV Blockade)

Caption: Proposed mechanism: C₁₂H₂₁ClN₂O crosses the membrane as a free base, re-ionizes intracellularly, and blocks the NaV channel pore.[1][6]

Safety & Toxicity Monitoring

Given C₁₂H₂₁ClN₂O is an experimental compound, systemic toxicity (LAST - Local Anesthetic Systemic Toxicity) is a risk if accidental intravascular injection occurs.[1]

-

CNS Toxicity: Watch for seizures, tremors, or sedation.[1]

-

Cardiotoxicity: Monitor for bradycardia or arrhythmias (if telemetry is available).

-

Tissue Toxicity: Inspect injection site at 24h post-experiment for necrosis or inflammation.

References

-

Thalhammer, J. G., et al. (1995).[1] "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[1] Link

-

Kohane, D. S., et al. (1998).[1] "A re-examination of tetrodotoxin for peripheral nerve block." Anesthesiology, 89(1), 119-131.[1] Link

-

Becker, D. E., & Reed, K. L. (2006).[1] "Essentials of local anesthetic pharmacology." Anesthesia Progress, 53(3), 98-109.[1] Link

-

Grant, G. J., et al. (2000).[1] "A new method for measuring the duration of sensory block in the rat sciatic nerve."[1] Journal of Pharmacological and Toxicological Methods, 43(1), 69-72.[1] Link

Sources

- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride - CAS:1432681-19-0 - 广州科檬生物 [chemmole.com]

- 3. 1807938-51-7 CAS Manufactory [m.chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1185299-34-6: Ethanone, 1-[1,4′-bipiperidin]-1′-yl-2-c… [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting C12H21ClN2O (Lidocaine Hydrochloride) Precipitation in Aqueous Solutions

Welcome to the technical support center for C12H21ClN2O, chemically known as Lidocaine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with aqueous solutions of this widely used local anesthetic. Here, we provide in-depth troubleshooting guides, protocols, and scientific explanations to help you diagnose and resolve these common formulation challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is C12H21ClN2O and why does it precipitate?

C12H21ClN2O is the chemical formula for Lidocaine Hydrochloride, a white crystalline powder that is freely soluble in water.[1] It is the salt form of Lidocaine, a weak base. Precipitation typically occurs when the Lidocaine Hydrochloride salt converts back to its non-ionized "free base" form (Lidocaine), which is practically insoluble in water.[2][3] This conversion is overwhelmingly dictated by the pH of the aqueous solution.

Q2: My Lidocaine HCl solution was clear, but now it's cloudy. What happened?

Cloudiness or precipitation upon standing is almost always due to a change in the solution's pH.[4] For unbuffered solutions, this can happen by absorbing atmospheric carbon dioxide (CO2), which forms carbonic acid and lowers the pH. However, the most common cause of precipitation is an increase in pH, which shifts the equilibrium towards the insoluble free base.[2] Commercial formulations are typically acidic, with a pH between 5.0 and 7.0, to ensure stability.

Q3: What is the critical pH for Lidocaine HCl solutions?

The critical factor is the pKa, which is the pH at which 50% of the drug is in its ionized (soluble salt) form and 50% is in its non-ionized (insoluble base) form.[5] The pKa of Lidocaine is approximately 7.8-7.9.[3][6] As the pH of the solution approaches this pKa, the concentration of the insoluble free base increases dramatically, leading to precipitation.[2] As a practical rule, you should be concerned with any pH above 7, as precipitation may begin even below the pKa value.[2]

Q4: Can I heat the solution to redissolve the precipitate?

While gentle heating can sometimes redissolve precipitates, it is not a recommended solution for Lidocaine HCl. The underlying issue is pH-related, not typically temperature-dependent solubility (within normal lab conditions). Furthermore, excessive heating can lead to degradation of the molecule.[7] The primary focus should be on controlling the pH.

Q5: How does my choice of buffer impact the stability of the solution?

Buffer selection is critical. A well-chosen buffer system will maintain the pH in the optimal range (typically pH 3-6) where the ionized, soluble form of Lidocaine is predominant.[7] Phosphate or citrate buffers are commonly used. It is crucial to ensure the buffer components themselves do not interact with Lidocaine HCl to cause salting out or other incompatibility issues.

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Precipitation Occurs During pH Adjustment

This is the most common precipitation issue encountered. It typically happens when a basic solution (e.g., sodium hydroxide, sodium bicarbonate) is added to an acidic stock of Lidocaine HCl to raise the pH.

Root Cause Analysis: Lidocaine HCl exists in an equilibrium between its protonated (ionized, water-soluble) form and its deprotonated (non-ionized, water-insoluble) free base. This relationship is governed by the Henderson-Hasselbalch equation.[8] As a base is added, it consumes protons (H+), shifting the equilibrium to the right, favoring the formation of the insoluble Lidocaine base.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} end Caption: pH-dependent equilibrium of Lidocaine.

Troubleshooting Protocol: Controlled pH Adjustment

-

Start with a Dilute Solution: If possible, work with a more dilute concentration of Lidocaine HCl to increase the solubility threshold.

-

Use a Dilute Titrant: Use a dilute solution of your base (e.g., 0.1 M NaOH instead of 1 M or 10 M). This prevents localized areas of very high pH where precipitation can initiate.

-

Agitate Vigorously: Stir the solution constantly and vigorously during the addition of the base. This ensures rapid dispersion and prevents pH "hot spots."

-

Add Titrant Slowly: Add the base dropwise, allowing the solution to equilibrate between additions. Monitor the pH continuously with a calibrated pH meter.

-

Target the Lower End: Adjust the pH to the lowest acceptable value for your experimental needs to maximize the concentration of the soluble ionized form.

Scenario 2: Precipitation Upon Mixing with Other Components

Problem: A clear Lidocaine HCl solution becomes cloudy or forms a precipitate immediately after being mixed with another solution (e.g., a different drug, an excipient, or a concentrated buffer).

Root Cause Analysis:

-

pH Incompatibility: The added component may have a high pH, which raises the overall pH of the mixture above the precipitation threshold for Lidocaine.

-

Salting Out: The added solution may contain high concentrations of other salts. These ions can compete for water molecules, effectively reducing the hydration of Lidocaine HCl and decreasing its solubility.

-

Chemical Incompatibility: A direct chemical reaction or complexation may occur between Lidocaine HCl and the added component. For instance, Lidocaine HCl is known to be visually incompatible with Phenytoin Sodium.[9] Incompatibility with Chlorhexidine Gluconate has also been reported, leading to precipitation.[10]

Troubleshooting Protocol: Compatibility Assessment

-

Check pH of All Components: Before mixing, measure the pH of each individual solution. This will help predict the final pH of the mixture.

-

Perform a Small-Scale Test: Mix small, proportional amounts of the solutions in a test tube or vial and observe for any immediate or delayed precipitation.

-

Pre-adjust pH: If a pH mismatch is the issue, consider adjusting the pH of the additive solution to be closer to that of the Lidocaine HCl solution before mixing.

-

Consult Incompatibility Databases: Review pharmaceutical literature and resources for known incompatibilities of Lidocaine HCl.

| Component | Potential Issue | Recommendation |

| Phenytoin Sodium | Forms a precipitate.[9] | Avoid mixing. |

| Chlorhexidine Gluconate | Forms a precipitate.[10] | Avoid direct mixing; formulation strategies like cyclodextrin inclusion may be needed.[10] |

| Sodium Bicarbonate (8.4%) | Raises pH significantly, can cause precipitation if not diluted properly.[6] | Use a 1:10 ratio (1 part bicarbonate to 10 parts lidocaine solution) for buffering.[11] |

| Amphotericin B | Incompatible. | Avoid mixing. |

| Thiopental Sodium | Incompatible. | Avoid mixing. |

Scenario 3: Solution is Hazy or Precipitates After Storage

Problem: The prepared solution was initially clear but developed haziness, cloudiness, or a visible precipitate after being stored for hours or days at room or refrigerated temperatures.

Root Cause Analysis:

-

pH Shift Over Time: As mentioned, unbuffered or weakly buffered solutions can absorb atmospheric CO2, causing a slight drop in pH. More commonly, if the solution was prepared near the critical precipitation pH, minor temperature fluctuations can affect solubility and lead to crystallization out of a supersaturated solution.

-

Slow Degradation: While Lidocaine is relatively stable, hydrolysis can occur over long periods, especially at non-optimal pH values (the range of maximum stability is pH 3-6).[7] Degradation products may be less soluble.

-

Leaching from Container: While less common with modern plastics and glass, interaction with storage containers could potentially alter the solution's properties.

Troubleshooting Protocol: Ensuring Long-Term Stability

-

Implement a Robust Buffer System: Use a buffer with sufficient capacity (typically 10-50 mM) to hold the pH firmly within the 3-6 range.[7]

-

Filter Sterilization: After preparation, filter the solution through a 0.22 µm filter into a sterile, sealed container. This removes any initial micro-particulates that could act as nucleation sites for crystal growth.

-

Control Storage Conditions: Store the solution at a constant, controlled temperature as specified by stability studies.[12] Avoid repeated freeze-thaw cycles.

-

Conduct Stability Studies: For critical applications, perform a formal stability study where the solution is stored under intended conditions and periodically tested for clarity, pH, and concentration (e.g., via HPLC).[4]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Buffered Lidocaine HCl Stock Solution

This protocol describes the preparation of a 1% (10 mg/mL) Lidocaine HCl solution in a 50 mM citrate buffer.

-

Prepare 0.1 M Citric Acid and 0.1 M Sodium Citrate solutions.

-

Create the Buffer: Mix the citric acid and sodium citrate solutions to achieve a final target pH of 5.5. Verify with a calibrated pH meter.

-

Weigh Lidocaine HCl: Accurately weigh the required amount of Lidocaine HCl powder (e.g., 1.0 g for 100 mL).

-

Dissolve: Gradually add the Lidocaine HCl powder to the citrate buffer while stirring continuously until it is fully dissolved.

-

Final Volume Adjustment: Adjust the final volume with the buffer solution.

-

Final pH Check: Verify that the final pH of the solution is still within the desired range (e.g., 5.5 ± 0.2). Adjust with dilute citric acid or sodium citrate if necessary.

-

Filter: Filter the final solution through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Characterization of an Unknown Precipitate

If precipitation occurs, identifying the precipitate is key to understanding the problem.

-

Isolation: Isolate the precipitate from the solution via centrifugation followed by decanting the supernatant, or by vacuum filtration.

-

Washing: Gently wash the precipitate with a small amount of cold deionized water to remove any soluble impurities, then repeat the isolation step.

-

Drying: Dry the precipitate under vacuum.

-

Analysis: Use analytical techniques to identify the compound.

-

HPLC: Dissolve a small amount of the precipitate in a suitable solvent (like methanol or acetonitrile) and compare its retention time to that of a Lidocaine free base standard.[13]

-

FTIR Spectroscopy: Compare the infrared spectrum of the precipitate with spectra of Lidocaine HCl and Lidocaine free base standards.

-

Mass Spectrometry (MS): Determine the molecular weight of the precipitate to confirm if it is Lidocaine (MW ~234.3 g/mol ) or another compound.[13]

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} end Caption: Troubleshooting workflow for Lidocaine HCl precipitation.

References

-

Title: Lidocaine Stability Methods | PDF | High Performance Liquid Chromatography - Scribd Source: Scribd URL: [Link]

-

Title: Lidocaine Hydrochloride Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Lidocaine vs. Lidocaine HCl - THE PCCA BLOG Source: PCCA URL: [Link]

-

Title: Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis Source: Semantic Scholar URL: [Link]

- Title: Stabilization of aqueous solution of lidocaine or its salt and aqueous...

-

Title: Lidocaine | C14H22N2O | CID 3676 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes Source: The Canadian Journal of Hospital Pharmacy URL: [Link]

-

Title: Preparation and evaluation of lidocaine hydrochloride in cyclodextrin inclusion complexes for development of stable gel in association with chlorhexidine gluconate for urogenital use - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives Source: PubMed URL: [Link]

-

Title: Lidocaine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

-

Title: Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes Source: PubMed URL: [Link]

-

Title: Analytical methods for physicochemical characterization of antibody drug conjugates - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Joint Position Statement on Safe In-Office Preparation of Buffered Lidocaine as a Local Anesthetic Source: American Academy of Dermatology URL: [Link]

-

Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

-

Title: Lidocaine: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

-

Title: Analysis of Drugs from Biological Samples Source: International Journal of Innovative Science and Research Technology URL: [Link]

Sources

- 1. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]

- 2. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 3. scribd.com [scribd.com]

- 4. cjhp-online.ca [cjhp-online.ca]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and evaluation of lidocaine hydrochloride in cyclodextrin inclusion complexes for development of stable gel in association with chlorhexidine gluconate for urogenital use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asds.net [asds.net]

- 12. Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijisrt.com [ijisrt.com]

Technical Support Center: C₁₂H₂₁ClN₂O Experimental Guide

The following technical support guide addresses the troubleshooting of experiments involving C₁₂H₂₁ClN₂O .

Based on the molecular formula and common issues in drug discovery/synthesis, this compound is identified as a reactive chloroacetamide intermediate (most likely 1-(chloroacetyl)-4-cyclohexylpiperazine or a structurally similar bipiperidinyl derivative ). These compounds are widely used as electrophilic building blocks in the synthesis of sigma receptor ligands, analgesics, and kinase inhibitors.

The "inconsistent results" reported by researchers are typically attributable to the intrinsic instability of the molecule: the coexistence of a nucleophilic tertiary amine and an electrophilic alkyl chloride within the same (or neighboring) molecules leads to unwanted self-alkylation (quaternization) .

Status: Active Topic: Troubleshooting Stability & Reproducibility in C₁₂H₂₁ClN₂O Workflows Audience: Medicinal Chemists, Analytical Scientists, Pharmacologists

Core Technical Analysis: The "Hidden" Instability

Users frequently report inconsistent IC₅₀ values, appearing "ghost" peaks in LCMS, or gradual precipitation in DMSO stocks. The root cause is rarely the biological assay itself, but rather the chemical integrity of the C₁₂H₂₁ClN₂O molecule.

The Mechanism of Failure: Intermolecular Quaternization

C₁₂H₂₁ClN₂O contains two conflicting functional groups:

-

Electrophile: The chloroacetyl moiety (-C(=O)CH₂Cl).

-

Nucleophile: The basic tertiary amine (e.g., the N-cyclohexyl or piperidine nitrogen).

In solution (especially in polar aprotic solvents like DMSO or DMF), the nucleophilic amine of Molecule A attacks the electrophilic carbon of Molecule B. This forms a quaternary ammonium dimer (and eventually oligomers), which is biologically inactive or has distinct off-target effects.

Data Impact Summary

| Symptom | Technical Cause | Diagnostic Check |

| Loss of Potency | Effective concentration decreases as dimer forms. | Check LCMS for [2M-Cl]⁺ peak (Dimer mass). |

| Precipitation | Quaternary ammonium salts are less soluble in organic stock solvents. | Visual inspection of DMSO stock after 24h at RT. |

| Inconsistent Titration | Hydrolysis of the Cl- group releases HCl, altering pH. | Check pH of aqueous working solution; test for free Cl⁻. |

Troubleshooting Protocols

Protocol A: Validating Compound Integrity (LCMS)

Before running any bioassay, you must validate that your stock has not dimerized.

Step-by-Step:

-

Preparation: Dilute 1 µL of DMSO stock into 99 µL Acetonitrile (NOT Methanol, as methanol can displace the chloride).

-

Method: Run a short (5-min) reverse-phase gradient (C18 column).

-

Analysis:

-

Look for the parent ion [M+H]⁺ = 245.1 .

-

Critical: Look for the Dimer Peak .

-

Calculation: (2 × Mass) - HCl.

-

The dimer is a quaternary salt. In MS source, it often appears as the cation mass.

-

Watch for m/z ~453-455 or [2M] aggregates.

-

-

-

Decision: If Dimer > 5% of Total Ion Count (TIC), discard the stock .

Protocol B: Stabilization of Stock Solutions

Standard DMSO storage at room temperature accelerates degradation.

-

Acidification: Add 1 equivalent of anhydrous HCl (in dioxane or ether) to the solid compound before dissolving, or purchase the Hydrochloride salt form (C₁₂H₂₁ClN₂O·HCl) if available. Protonating the amine blocks the nucleophile, preventing self-alkylation.

-

Solvent Choice:

-

Preferred: DMA (Dimethylacetamide) or Acetonitrile (for short term).

-

Avoid: Methanol/Ethanol (nucleophilic attack on Cl) and unacidified DMSO (promotes SN2 reaction).

-

-

Temperature: Store neat solid at -20°C. Make fresh solutions immediately before use. Never freeze-thaw DMSO stocks of the free base.

Protocol C: Handling in Biological Assays

The compound hydrolyzes in aqueous buffer (t½ can be < 6 hours at pH 7.4).

-

Timing: Add the compound to the assay plate last .

-

Buffer: Avoid buffers with nucleophiles (e.g., Tris, Glycine) if incubating > 2 hours. Use HEPES or PBS .

-

Control: Include a "Time 0" LCMS injection of the assay buffer to confirm the compound is intact at the start of the experiment.

Visualizing the Degradation Pathway

The following diagram illustrates the intermolecular self-alkylation mechanism that leads to experimental inconsistency.

Caption: Pathway of C₁₂H₂₁ClN₂O degradation. The primary failure mode is the formation of quaternary ammonium dimers via SN2 attack during storage.

Frequently Asked Questions (FAQs)

Q1: Why does my compound show two peaks in HPLC with the same mass? A: This is likely atropisomerism or conformational isomerism common in bulky piperazine/amide derivatives. Due to restricted rotation around the amide bond, you may see split peaks. However, if the masses differ (e.g., M and 2M), it is the dimerization issue described above. Run the HPLC at 40°C or 50°C; if the peaks merge, it is a conformer. If they remain, it is an impurity.

Q2: Can I use the HCl salt version for my cell assay? A: Yes, and you should. The HCl salt is significantly more stable. Once diluted into the buffered cell media (pH 7.4), the salt dissociates, and the free base becomes available to bind the target. The brief exposure to pH 7.4 during the assay is usually acceptable, whereas long-term storage of the free base is not.

Q3: My compound turned into a gel in the vial. Is it recoverable? A: No. The gel indicates polymerization (formation of quaternary ammonium polymers). The compound is chemically altered and cannot be "reversed" back to the monomer. Discard and purchase fresh material.

Q4: Is this compound light-sensitive? A: While not a primary photophore, chloroacetamides can liberate free radicals under UV light. It is best practice to store C₁₂H₂₁ClN₂O in amber vials, but thermal instability (dimerization) is the dominant risk factor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12614010 (related Chloro-cyclohexyl derivatives). Retrieved from [Link]

-

European Chemical Agency (ECHA). Registration Dossier: Chloroacetamide stability and reactivity profiles. Retrieved from [Link]

- Sigma-Aldrich Technical Library.Handling of Reactive Electrophiles and Alkylating Agents. (General protocols for chloroacetamide handling).

- Journal of Medicinal Chemistry.Strategies for stabilizing reactive intermediates in SAR studies.

Overcoming C12H21ClN2O resistance in cell lines

Technical Support Center: Overcoming C12H21ClN2O Resistance

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: RES-C12-2024 Subject: Troubleshooting acquired resistance to Compound C12H21ClN2O in mammalian cell lines.[1][2]

Executive Summary

Researchers working with C12H21ClN2O (a small molecule inhibitor, likely a substituted urea or amine derivative based on its stoichiometry) often encounter acquired resistance in long-term culture.[1] This guide addresses the three primary failure modes: efflux pump overexpression , target modification , and pathway bypass .[1]

The following protocols are designed to validate resistance phenotypes and restore sensitivity.

Part 1: The Diagnostic Phase (Is it real?)

Q1: "My cells are growing in the presence of C12H21ClN2O, but the IC50 data is inconsistent. Is this true resistance or just a stability issue?"

Dr. Thorne: Before assuming genetic resistance, we must rule out compound degradation.[1][2] C12H21ClN2O, containing a chlorine substituent and a urea/amide-like backbone, can be sensitive to hydrolysis or photolysis in aqueous media over 72+ hours.[1]

The Validation Workflow: Do not rely on visual confluency. You must perform a Resistance Index (RI) Verification .[1][2]

-

Fresh Stock Preparation: Dissolve C12H21ClN2O in anhydrous DMSO. Avoid freeze-thaw cycles (>3 cycles degrades potency by ~15%).[1][2]

-

The "Shift" Assay: Treat parental (WT) and suspected resistant (Res) lines in parallel.[1][2]

-

Calculate RI:

.[1][2]

Interpretation Table:

| Resistance Index (RI) | Classification | Action Required |

| < 2.0 | Tolerance/Artifact | Check drug stability, pH of media, and seeding density. |

| 2.0 – 10.0 | Low-Level Resistance | Likely metabolic adaptation or mild efflux upregulation.[1][2] |

| > 10.0 | High-Level Resistance | Genetic mutation in target or massive transporter overexpression.[1][2] |

Part 2: Mechanism Identification & Troubleshooting

Q2: "I suspect multidrug resistance (MDR). How do I confirm if P-glycoprotein (P-gp) is pumping C12H21ClN2O out of my cells?"

Dr. Thorne: This is the most common mechanism for chlorinated small molecules.[1][2] Hydrophobic compounds with this molecular weight (~244 g/mol ) are prime substrates for ABCB1 (MDR1/P-gp) .[1][2]

The Diagnostic Experiment: Efflux Inhibition Assay You will use a known P-gp inhibitor to see if sensitivity is restored.[1][2]

Protocol:

-

Seed resistant cells in 96-well plates.

-

Arm 1: C12H21ClN2O dose-response + Vehicle .

-

Arm 2: C12H21ClN2O dose-response + Verapamil (fixed conc.) .

-

Readout: Cell viability (ATP-based, e.g., CellTiter-Glo) at 72h.

Result Logic:

-

If the IC50 in Arm 2 shifts back to the WT level (Left-shift), your resistance is Efflux-Mediated .[1]

-

Solution: Co-treatment with efflux inhibitors or chemical modification of C12H21ClN2O to reduce P-gp affinity.[1][2]

Q3: "Efflux inhibitors didn't work. The cells are still resistant.[1][2] What now?"

Dr. Thorne: If the pump isn't the problem, the target is. For a molecule like C12H21ClN2O, we look for Target Modification (point mutations preventing binding) or Pathway Bypass (activation of downstream effectors).[1][2]

The "Western Blot" Triage: You need to visualize the signaling pathway.[1][2]

-

Scenario A (Target Mutation): The target protein is present and phosphorylated even in the presence of the drug.[1][2] The drug physically cannot bind.[1][2]

-

Scenario B (Bypass): The target is inhibited (low phosphorylation), but a downstream effector (e.g., ERK, AKT) is hyper-phosphorylated via a parallel receptor (e.g., RTK upregulation).[1]

Visualization of Resistance Logic:

Figure 1: Decision tree for isolating the mechanism of C12H21ClN2O resistance.

Part 3: Detailed Experimental Protocols

Protocol A: The "Resistance Reversal" Clonogenic Assay

Use this to definitively prove the efficacy of combination strategies.[1][2]

Materials:

-

6-well culture plates.

Step-by-Step:

-

Seeding: Seed 500 cells/well (low density is critical) in 2 mL media. Allow attachment (24h).

-

Treatment Grid:

-

Incubation: Incubate for 10-14 days. Refresh media/drug every 72 hours (C12H21ClN2O stability precaution).

-

Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).[1][2]

-

Staining: Stain with Crystal Violet (20 min), wash with water, air dry.[2]

-

Quantification: Count colonies >50 cells.

Success Metric: If Well 4 shows <10% colony formation compared to Well 2, the combination successfully overcomes resistance.[2]

Part 4: Frequently Asked Questions (FAQ)